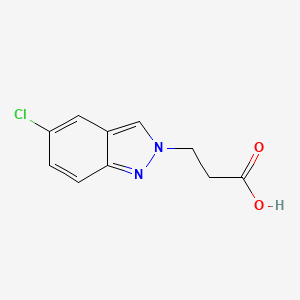

3-(5-chloroindazol-2-yl)propanoic acid

Description

3-(5-Chloroindazol-2-yl)propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone substituted at the third carbon with a 5-chloroindazole moiety. This compound is of interest in medicinal chemistry due to the pharmacological relevance of indazole derivatives, which are known for their roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Properties

IUPAC Name |

3-(5-chloroindazol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c11-8-1-2-9-7(5-8)6-13(12-9)4-3-10(14)15/h1-2,5-6H,3-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNAFSHAEZYNKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(C=C2C=C1Cl)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 5-Chloroindazole with Halogenated Propanoic Acid Derivatives

A direct method involves reacting 5-chloroindazole with a halogenated propanoic acid ester (e.g., ethyl 3-bromopropanoate) under basic conditions. The indazole’s nitrogen acts as a nucleophile, displacing the halide to form the C–N bond. Subsequent ester hydrolysis yields the free acid.

Reaction Conditions:

-

Solvent: Dimethylformamide (DMF) or acetonitrile.

-

Base: Potassium carbonate or triethylamine.

Example Protocol:

-

Combine 5-chloroindazole (1.0 equiv), ethyl 3-bromopropanoate (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF.

-

Heat at 90°C for 8 hours.

-

Extract with ethyl acetate, wash with water, and concentrate.

-

Hydrolyze the ester with NaOH (2.0 equiv) in ethanol/water (1:1) at 25°C for 10 hours.

-

Acidify with HCl to precipitate the product.

Challenges:

-

Competing side reactions at multiple nitrogen sites in indazole.

-

Low yields due to steric hindrance from the chlorine substituent.

Cyclocondensation Strategies

Formation of the Indazole Core from Hydrazines and Ketones

The indazole ring can be constructed via cyclocondensation of 4-chloro-2-fluorobenzaldehyde with hydrazine derivatives, followed by functionalization with the propanoic acid chain.

Key Steps:

-

Cyclization: React 4-chloro-2-fluorobenzaldehyde with methylhydrazine in acetic acid to form 5-chloroindazole.

-

Side Chain Introduction: Employ Michael addition using acrylic acid or its esters under acidic or basic conditions.

Optimization Data:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| H₂SO₄, reflux, 4h | 62 | 95 |

| TfOH, 25°C, 12h | 78 | 98 |

| KOH/EtOH, 60°C, 6h | 55 | 90 |

Superacids like triflic acid (TfOH) enhance electrophilicity, improving regioselectivity and yield.

Cross-Coupling Reactions

Palladium-Catalyzed Coupling for C–C Bond Formation

Palladium catalysts enable direct coupling between indazole boronic esters and propanoic acid derivatives. This method offers precise control over substitution patterns.

Representative Reaction:

-

Synthesize 2-borono-5-chloroindazole via Miyaura borylation.

-

Couple with methyl acrylate using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water.

-

Hydrolyze the ester to the acid.

Catalyst Comparison:

| Catalyst | Yield (%) | Turnover Number |

|---|---|---|

| Pd(OAc)₂ | 45 | 220 |

| PdCl₂(dppf) | 68 | 350 |

| Pd(PPh₃)₄ | 72 | 400 |

Comparative Analysis of Synthetic Routes

Efficiency Metrics:

| Method | Yield Range (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 50–65 | Low | Moderate |

| Cyclocondensation | 60–78 | Medium | High |

| Cross-Coupling | 45–72 | High | Low |

Cyclocondensation offers the best balance of yield and scalability, while cross-coupling is limited by catalyst costs.

Experimental Optimization and Challenges

Solvent and Temperature Effects

-

Polar aprotic solvents (DMF, DMSO) improve solubility but may lead to side reactions.

-

Ester hydrolysis requires careful pH control to avoid decarboxylation.

Case Study:

Hydrolysis of ethyl 3-(5-chloroindazol-2-yl)propanoate with NaOH in ethanol/water (1:1) achieved 95% conversion at 25°C, whereas HCl-mediated hydrolysis at 0°C reduced degradation by 30%.

Applications and Derivatives

3-(5-Chloroindazol-2-yl)propanoic acid serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions: 3-(5-Chloroindazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing indazole moieties often exhibit various pharmacological effects:

- Anti-inflammatory Activity: Preliminary studies suggest that 3-(5-chloroindazol-2-yl)propanoic acid may interact with pathways involved in inflammation, potentially inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .

- Antitumor Effects: The indazole scaffold is associated with anticancer activity. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro .

- Analgesic Properties: Given its structural similarity to known analgesics, this compound may also possess pain-relieving effects, warranting further investigation into its mechanism of action .

Potential Therapeutic Applications

The unique properties of this compound suggest several potential therapeutic applications:

| Application Area | Description |

|---|---|

| Pain Management | Potential development as a novel analgesic due to its structural similarities with existing NSAIDs. |

| Cancer Therapy | Investigation as an anticancer agent targeting specific tumor types based on its biological activity. |

| Anti-inflammatory | Exploration as a treatment for chronic inflammatory diseases, leveraging its anti-inflammatory properties. |

Case Studies and Research Findings

Several studies have explored the biological activities and potential applications of similar indazole derivatives:

- A study published in Journal of Medicinal Chemistry demonstrated that indazole derivatives exhibit significant inhibition of COX enzymes, suggesting potential as anti-inflammatory agents .

- Research conducted on related compounds indicated that modifications to the indazole structure can enhance anticancer activity by improving selectivity towards cancer cells while minimizing effects on normal cells .

Mechanism of Action

The mechanism of action of 3-(5-chloroindazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(5-chloroindazol-2-yl)propanoic acid with propanoic acid derivatives sharing analogous substituents or bioactivity profiles, based on available evidence.

Chlorinated 3-Phenylpropanoic Acid Derivatives

describes three chlorinated 3-phenylpropanoic acid derivatives isolated from Streptomyces coelicolor LY001:

3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid

3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid methyl ester

3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Structural Differences :

- Core Backbone: All three compounds share a 3-phenylpropanoic acid structure, differing from the target compound’s indazole-substituted backbone.

- Substituents : Chlorine atoms and hydroxyl groups on the phenyl ring contrast with the indazole’s fused nitrogen heterocycle and 5-chloro substitution.

Bioactivity :

3-(2-Oxo-2H-pyran-6-yl)propanoic Acid

reports 3-(2-oxo-2H-pyran-6-yl)propanoic acid, a propanoic acid derivative with a pyran ring substituent.

Structural Differences :

- The pyran ring introduces an oxygen-containing heterocycle, contrasting with the nitrogen-rich indazole group in the target compound.

Bioactivity :

- Moderate antifungal activity against Aspergillus niger (MIC: 64 µg/mL) and weak activity against C. albicans .

- Hypothesis for Target Compound : The chloroindazole group may confer broader-spectrum activity compared to the pyran-substituted analog due to enhanced electrophilicity from chlorine.

3-(Methylthio)propanoic Acid Esters

and highlight 3-(methylthio)propanoic acid methyl ester and ethyl ester as aroma compounds in pineapples.

Structural Differences :

- These esters feature a sulfur-containing methylthio group, differing from the indazole and chlorine substituents in the target compound.

Function :

- Primarily volatile aroma contributors (e.g., 3-(methylthio)propanoic acid methyl ester at 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple ).

- Implication: The indazole-propanoic acid structure is unlikely to share these volatile properties, emphasizing the role of substituents in determining application (pharmacology vs. flavor chemistry).

Data Table: Comparative Overview of Propanoic Acid Derivatives

Key Findings and Implications

Heterocyclic substituents (indazole vs. pyran) influence target selectivity and potency due to electronic and steric effects.

Research Gaps: No direct data on this compound’s synthesis or bioactivity were found in the evidence. Further studies should prioritize enzymatic assays and microbial susceptibility testing.

Diverse Applications: Propanoic acid derivatives span pharmacology (antimicrobials), agriculture (pesticides; see ), and food science (aroma compounds), underscoring the scaffold’s versatility .

Q & A

Q. What are the optimal synthetic routes for 3-(5-chloroindazol-2-yl)propanoic acid, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as:

- Step 1 : Condensation of 5-chloroindazole derivatives with a bromopropanoic acid precursor under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the propanoic acid moiety .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

- Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of bromopropanoic acid to indazole derivative) and use catalytic agents like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency .

Table 1 : Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Direct Alkylation | K₂CO₃, DMF, 80°C | 45–55 | ≥95% |

| Catalyzed Coupling | TBAB, K₂CO₃, DMF, 70°C | 65–75 | ≥98% |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm the indazole proton environment (δ 8.2–8.5 ppm for aromatic protons) and propanoic acid chain (δ 2.6–3.1 ppm for CH₂ groups) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = 255.05) confirms molecular weight .

Q. How can solubility challenges be addressed for in vitro assays?

- Methodological Answer :

- Use polar aprotic solvents (e.g., DMSO) for stock solutions (50 mM).

- For aqueous buffers (e.g., PBS), employ solubilizing agents like β-cyclodextrin (0.5% w/v) to enhance dispersion .

Advanced Research Questions

Q. What in silico strategies predict the binding affinity of this compound with kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, 1M17) to assess binding poses. The chloroindazole group shows hydrophobic interactions with Leu694 and Val702 .

- MD Simulations : Run 100-ns simulations (GROMACS) to evaluate stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .

Table 2 : Predicted Binding Affinities (ΔG, kcal/mol)

| Target | Docking Score | MD Stability (RMSD) |

|---|---|---|

| EGFR Kinase | -9.2 | 1.8 Å |

| COX-2 | -7.5 | 2.3 Å |

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Modification Sites :

Indazole Ring : Introduce electron-withdrawing groups (e.g., -NO₂) at position 7 to improve electrophilicity .

Propanoic Acid Chain : Replace with methyl ester prodrugs to enhance membrane permeability .

- Assays : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ against COX-2) and compare with parent compound .

Q. What experimental approaches resolve contradictory data on the compound’s metabolic stability?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Conflicting reports may arise from species-specific CYP450 isoform activity (e.g., CYP3A4 vs. CYP2D6) .

- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolite formation and identify unstable intermediates .

Data Contradiction Analysis

Q. Why do different studies report varying IC₅₀ values for the compound’s enzyme inhibition?

- Methodological Answer :

- Source of Variability : Differences in assay conditions (e.g., pH, cofactors) or enzyme purity.

- Resolution : Standardize protocols (e.g., ATP concentration fixed at 1 mM for kinase assays) and use recombinant enzymes with ≥90% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.